

Introduction: A Core Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *2-(1H-imidazol-1-yl)-1-phenylethanol*

CAS No.: 24155-47-3

Cat. No.: B1213653

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2-(1H-imidazol-1-yl)-1-phenylethanol is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. Its structure, featuring a phenylethanol backbone linked to an imidazole ring, serves as a critical pharmacophore in a variety of biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, characterization, biological activity, and therapeutic potential, with a primary focus on its role as a foundational structure for the development of novel antifungal agents.

The imidazole ring within this molecule is a key structural feature, known to be a constituent of essential natural products like histamine and nucleic acids.[1] In medicinal chemistry, the imidazole moiety is prized for its ability to improve the pharmacokinetic properties of drug candidates, including solubility and bioavailability.[1] The core structure of **2-(1H-imidazol-1-yl)-1-phenylethanol** is analogous to the pharmacophore found in majorazole antifungal drugs such as miconazole and ketoconazole, positioning it as a valuable starting point for the design of new therapeutics.[1]

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for its application in research and development. The data presented below has been consolidated from various chemical databases and safety data sheets.

Property	Value	Reference
CAS Number	24155-47-3 (for the related α -(2,4-Dichlorophenyl) derivative)	[2][3][4]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O (unsubstituted phenyl ring)	
Molecular Weight	188.23 g/mol (unsubstituted phenyl ring)	
Appearance	White to pale yellow solid	[2][5]
Melting Point	134-138 °C (for the 2,4-Dichlorophenyl derivative)	[2][4]
Boiling Point	~468.5 °C (Predicted, for 2,4-Dichlorophenyl derivative)	[2][4]
Solubility	Soluble in DMSO and Methanol	[2]
LogP	2.13 - 2.31 (Predicted, for 2,4-Dichlorophenyl derivative)	[2][4]

Note: The CAS number 24155-47-3 often refers to the α -(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol derivative, a closely related and widely studied analogue. Properties for the unsubstituted parent compound may vary.

Synthesis and Manufacturing: Pathways to a Key Intermediate

The synthesis of **2-(1H-imidazol-1-yl)-1-phenylethanol** and its derivatives can be achieved through several reliable synthetic routes. The choice of pathway often depends on the desired stereochemistry, scalability, and the availability of starting materials. Two predominant methods are the reduction of an α -imidazolyl ketone and the regioselective ring-opening of a terminal epoxide.

Route 1: Synthesis via Ketone Intermediate

This is a robust and widely cited two-step method. The causality behind this approach is the straightforward and high-yielding nature of both the initial nucleophilic substitution and the subsequent carbonyl reduction.

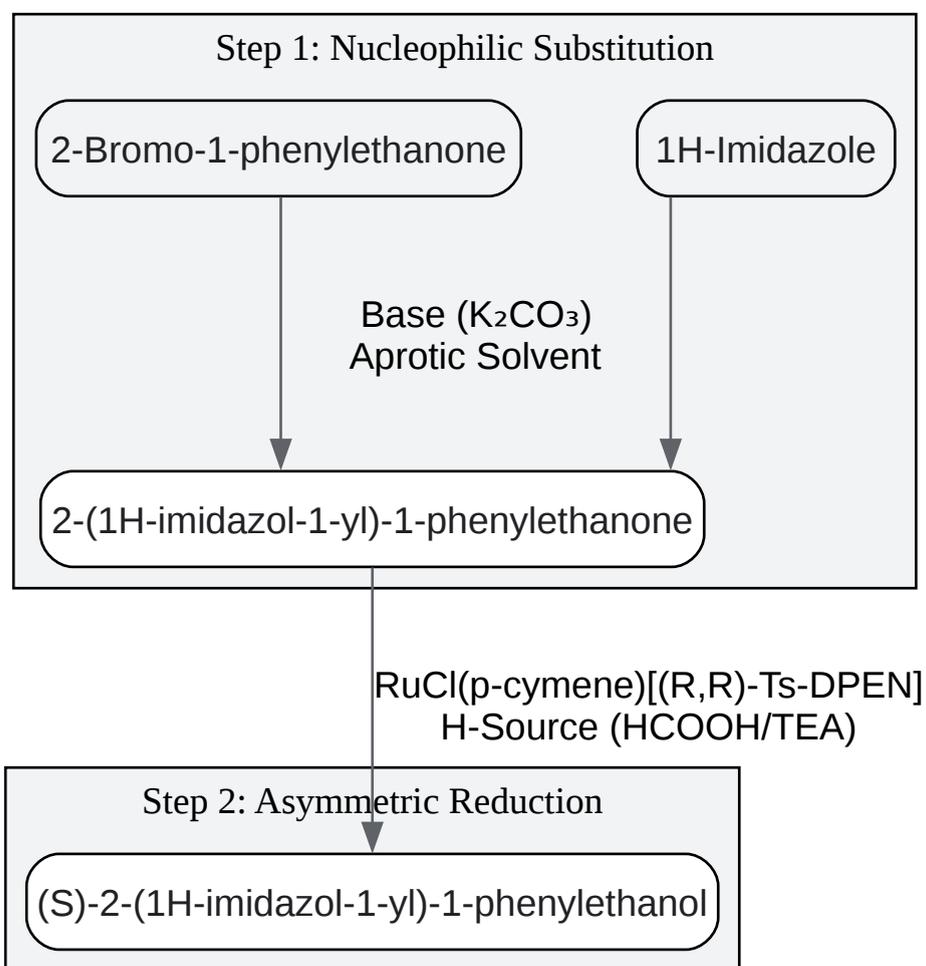
Step 1: Nucleophilic Substitution to Form the Ketone Precursor The synthesis begins with the condensation of 1H-imidazole with a 2-bromo-1-phenylethanone (α -bromoacetophenone) derivative.^[1] This is a classic SN2 reaction where the nucleophilic nitrogen of the imidazole ring displaces the bromide, forming the intermediate 2-(1H-imidazol-1-yl)-1-phenylethanone.

Step 2: Reduction of the Carbonyl Group The keto group of the intermediate is then reduced to a secondary alcohol.^[1] This step is critical as it creates the chiral center of the molecule. For racemic mixtures, common reducing agents like sodium borohydride (NaBH_4) are effective. However, for enantioselective synthesis, which is crucial for maximizing biological activity, specific chiral catalysts are employed. A well-documented catalyst for this transformation is $\text{RuCl}(\text{p-cymene})[(\text{R,R})\text{-Ts-DPEN}]$, which selectively produces the (S)-enantiomer.^[1]

Experimental Protocol: Enantioselective Synthesis via Ketone Reduction

- Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone:
 - Dissolve 1H-imidazole (1.1 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.
 - Add a base (e.g., K_2CO_3 , 1.5 eq.) to the solution to deprotonate the imidazole.
 - Slowly add a solution of the desired 2-bromo-1-phenylethanone (1.0 eq.) at room temperature.
 - Stir the reaction mixture for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
 - Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry over Na_2SO_4 , and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.
- Asymmetric Reduction to (S)-2-(1H-imidazol-1-yl)-1-phenylethanol:

- In an inert atmosphere, dissolve the 2-(1H-imidazol-1-yl)-1-phenylethanone (1.0 eq.) in a suitable solvent (e.g., isopropanol).
- Add the chiral catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.01 eq.).
- Add a hydrogen source, such as formic acid/triethylamine azeotrope.
- Heat the reaction mixture (e.g., to 40-60 °C) and monitor for completion by TLC or HPLC.
- Upon completion, cool the reaction, remove the solvent in vacuo, and purify the resulting enantiomerically enriched alcohol by column chromatography.



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Caption: Synthesis via Ketone Reduction Pathway.

Route 2: Synthesis via Epoxide Ring-Opening

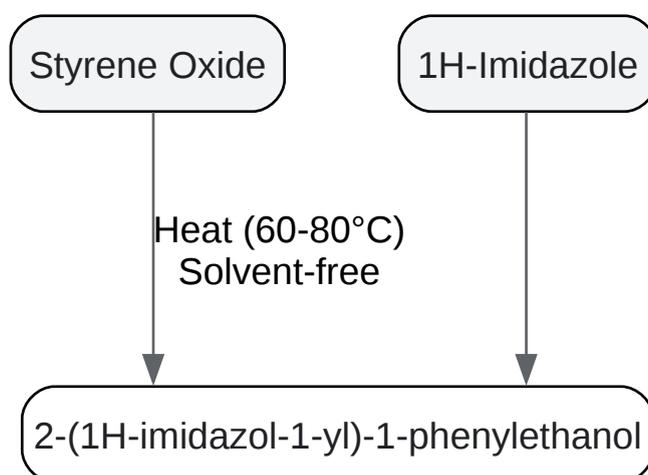
An alternative and often more direct approach is the regioselective ring-opening of styrene oxide with imidazole.^[6] This method leverages the nucleophilicity of the imidazole nitrogen to attack one of the electrophilic carbons of the epoxide ring.

Mechanism and Regioselectivity The reaction proceeds via an SN2 mechanism. The imidazole nucleophile preferentially attacks the less sterically hindered terminal carbon of the styrene oxide, leading to the desired **2-(1H-imidazol-1-yl)-1-phenylethanol** isomer. This regioselectivity is a key advantage, simplifying purification. The reaction can often be performed under solvent-free conditions, which aligns with green chemistry principles.^[6] Furthermore, if an enantiomerically pure epoxide like (R)-styrene oxide is used as the starting material, the chirality is transferred to the final product, yielding the corresponding chiral alcohol.^[6]

Experimental Protocol: Synthesis via Epoxide Ring-Opening

- Reaction Setup:
 - Combine styrene oxide (1.0 eq.) and 1H-imidazole (1.0-1.2 eq.) in a reaction vessel. The reaction can be run neat (solvent-free).
 - Alternatively, a polar aprotic solvent like DMF can be used.
- Reaction Conditions:
 - Heat the mixture with stirring to 60-80 °C.^[6]
 - Monitor the reaction progress by TLC or GC-MS. The reaction typically completes within 12-24 hours.
- Workup and Purification:
 - Cool the reaction mixture to room temperature.
 - If run neat, dissolve the crude product in a suitable solvent like ethyl acetate.
 - Wash the organic solution with water and brine to remove any unreacted imidazole.

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography on silica gel to yield the pure **2-(1H-imidazol-1-yl)-1-phenylethanol**.



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Caption: Synthesis via Epoxide Ring-Opening Pathway.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques forms a self-validating system for quality control.

Spectroscopic Analysis

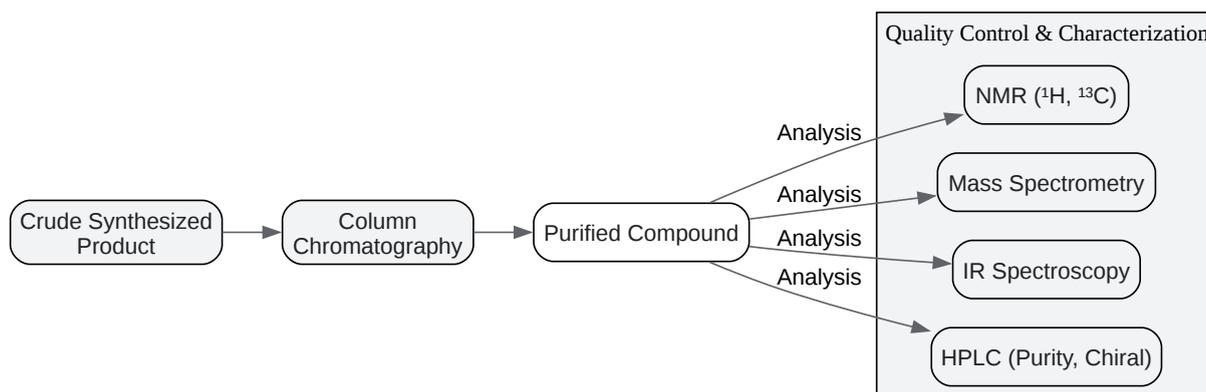
- ^1H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include multiplets in the aromatic region ($\sim 7.2\text{-}7.4$ ppm) for the phenyl protons, distinct signals for the three imidazole protons, and characteristic signals for the methine ($-\text{CH}(\text{OH})-$) and methylene ($-\text{CH}_2-$) protons of the ethanol bridge. The hydroxyl proton will appear as a broad singlet that can be exchanged with D_2O .
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments. Expected signals include those for the aromatic carbons, the two distinct

carbons of the ethanol backbone, and the three carbons of the imidazole ring.

- **Infrared (IR) Spectroscopy:** The IR spectrum is used to identify key functional groups. A broad absorption band around 3100-3400 cm^{-1} is characteristic of the O-H stretching vibration of the alcohol. Aromatic C-H stretching will appear around 3000-3100 cm^{-1} , and C=C and C=N stretching vibrations from the aromatic and imidazole rings will be present in the 1450-1600 cm^{-1} region.
- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) spectrum will show a molecular ion peak (M^+) or a protonated molecular peak ($[\text{M}+\text{H}]^+$) corresponding to the compound's molecular formula.

Chromatographic Methods

- **High-Performance Liquid Chromatography (HPLC):** Reversed-phase HPLC is the method of choice for assessing the purity of **2-(1H-imidazol-1-yl)-1-phenylethanol** and its derivatives. A typical system would employ a C18 column with a mobile phase consisting of a gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector at a wavelength around 220 nm.^[7] This method is also crucial for separating and quantifying enantiomers when a chiral stationary phase is used.



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Caption: Analytical Workflow for Quality Control.

Biological Activity and Therapeutic Applications

The primary therapeutic interest in **2-(1H-imidazol-1-yl)-1-phenylethanol** and its derivatives lies in their potent antifungal activity.[8] They belong to the azole class of antifungals, which are cornerstone treatments for a wide range of fungal infections.

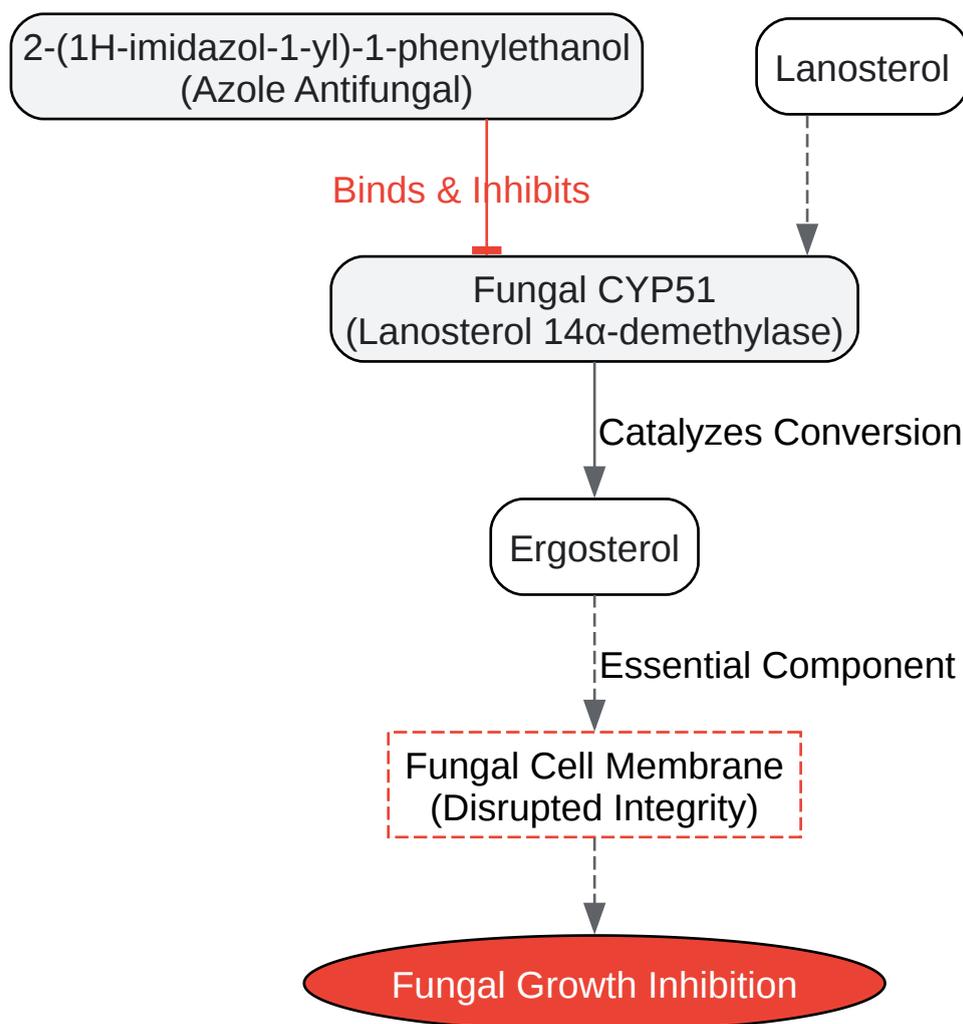
Mechanism of Action: Inhibition of Ergosterol

Biosynthesis

The established mechanism of action for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase (CYP51).[1][9]

- Enzyme Binding: The nitrogen atom (N-3) of the imidazole ring coordinates to the heme iron atom in the active site of the CYP51 enzyme.[1]
- Inhibition: This binding event blocks the enzyme from converting lanosterol to ergosterol.

- Consequences: Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts the integrity and fluidity of the membrane, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth and replication (fungistatic effect).



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Caption: Inhibition of the Fungal Ergosterol Biosynthesis Pathway.

Structure-Activity Relationship (SAR) and Antifungal Potency

Research has shown that the biological activity of this scaffold is highly tunable through chemical modification.

- **Chirality:** The stereochemistry at the alcohol-bearing carbon is paramount. Studies consistently show that one enantiomer is significantly more active than the other. For instance, the levorotatory (-) isomers of certain ester derivatives were found to be up to 500 times more active than the corresponding (+) isomers.[8] This highlights the importance of stereospecific interactions within the enzyme's active site.
- **Ester and Carbamate Derivatives:** Esterification or carbamoylation of the hydroxyl group has been a successful strategy to enhance antifungal potency. Aromatic biphenyl ester derivatives, in particular, have demonstrated greater activity than the reference drug fluconazole against various *Candida* species.[8] These bulky, hydrophobic groups likely engage in additional favorable interactions within the hydrophobic access channel of the CYP51 active site.[1]
- **Phenyl Ring Substitution:** The substitution pattern on the phenyl ring also modulates activity. The presence of halogens, such as in the α -(2,4-Dichlorophenyl) analogue, is a common feature in many commercial azole antifungals and generally contributes to enhanced potency.

Other Potential Biological Activities

Beyond its antifungal properties, the **2-(1H-imidazol-1-yl)-1-phenylethanol** scaffold has been explored for other therapeutic targets. Derivatives have shown inhibitory effects against the sterol 14 α -demethylase (CYP51) of the protozoan parasite *Trypanosoma cruzi*, the causative agent of Chagas disease, making this a promising avenue for antiparasitic drug development. [1]

Conclusion and Future Directions

2-(1H-imidazol-1-yl)-1-phenylethanol is a validated and versatile chemical scaffold with significant importance in drug discovery. Its straightforward synthesis, well-understood mechanism of action, and amenability to chemical modification make it an attractive starting point for the development of new therapeutics. The profound impact of stereochemistry and the success of derivatization strategies underscore the potential for rational drug design to yield highly potent and selective agents.

Future research should focus on several key areas:

- **Expansion of Chemical Diversity:** Synthesizing novel libraries of derivatives with diverse substitutions on both the phenyl and imidazole rings to explore new structure-activity relationships.
- **New Therapeutic Targets:** Screening existing and novel derivatives against other microbial pathogens, including parasites and bacteria, as well as against human enzymes for applications in areas like oncology.
- **Optimization of Pharmacokinetics:** Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, leading to safer and more effective drug candidates.
- **Process Chemistry:** Developing more efficient, scalable, and environmentally friendly synthetic routes to reduce the cost and environmental impact of manufacturing.

By continuing to build upon the solid foundation of knowledge surrounding this core structure, the scientific community can unlock its full potential to address pressing challenges in infectious disease and beyond.

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